An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS: 17527-29-6)
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS: 17527-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorooctyl Acrylate (B77674) (CAS: 17527-29-6), a fluorinated acrylate monomer. This document details its chemical and physical properties, synthesis and polymerization protocols, key applications, and a summary of available safety and toxicological information. The content is structured to serve as a vital resource for professionals in research, development, and drug delivery.
Chemical and Physical Properties
1H,1H,2H,2H-Perfluorooctyl Acrylate is a colorless to pale yellow liquid. Its structure, featuring a reactive acrylate group and a perfluorinated alkyl chain, imparts unique properties such as the ability to lower surface energy, leading to hydrophobic and oleophobic characteristics. These properties make it a valuable monomer in the synthesis of specialty polymers.
Table 1: Chemical and Physical Properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Property | Value |
| CAS Number | 17527-29-6 |
| Molecular Formula | C11H7F13O2 |
| Molecular Weight | 418.15 g/mol |
| Appearance | Clear, colorless to pale yellow liquid with a faint odor |
| Boiling Point | 76-80 °C at 8 mmHg |
| Density | 1.554 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.338 |
| Flash Point | 102 °C (215.6 °F) - closed cup[1] |
| Storage Temperature | 2-8°C |
| Solubility | Information not widely available, but expected to be soluble in fluorinated solvents and some organic solvents. |
Synthesis and Polymerization
The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its subsequent polymerization are critical processes for its application. Detailed experimental protocols for both are provided below.
Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate
The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
1H,1H,2H,2H-perfluorooctan-1-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Methodology:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous dichloromethane.
-
Add triethylamine to the solution. The molar ratio of TEA to the alcohol should be approximately 1.1:1.
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution using a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1H,1H,2H,2H-Perfluorooctyl Acrylate by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Free-Radical Polymerization of 1H,1H,2H,2H-Perfluorooctyl Acrylate
Poly(1H,1H,2H,2H-perfluorooctyl acrylate) can be synthesized via free-radical polymerization.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl Acrylate monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Oil bath
-
Inert gas (nitrogen or argon)
-
Precipitating solvent (e.g., methanol (B129727) or hexane)
Methodology:
-
Dissolve the 1H,1H,2H,2H-Perfluorooctyl Acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent to monomer ratio is 90:10 (w/w).
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
De-gas the solution to remove oxygen, which can inhibit polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum.
Synthesis and Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of the monomer and its subsequent polymerization.
Caption: Synthesis and Polymerization Workflow.
Applications
The unique properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its corresponding polymer make them suitable for a variety of applications, primarily in surface modification.
Table 2: Applications of 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Application Area | Description |
| Superhydrophobic and Oleophobic Coatings | The low surface energy imparted by the perfluoroalkyl chains makes its polymer ideal for creating water- and oil-repellent surfaces on various substrates, including textiles, paper, and electronics.[2] |
| Stain and Soil Repellents | Used in the treatment of textiles and carpets to provide stain and soil resistance. |
| Anti-graffiti and Anti-fouling Coatings | The non-stick properties of the polymer can be utilized in coatings to prevent graffiti adhesion and marine biofouling. |
| Drug Delivery | Nanoparticles formulated from fluorinated polymers are being explored for their potential in drug delivery systems, leveraging their unique properties for targeted delivery. |
| Electronics and Microfluidics | As a coating to modify the surface properties of electronic components and microfluidic channels. |
Experimental Protocol: Preparation of a Superhydrophobic Surface (General Method)
This protocol outlines a general procedure for creating a superhydrophobic surface using a solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate).
Materials:
-
Poly(1H,1H,2H,2H-perfluorooctyl acrylate)
-
A suitable solvent (e.g., a fluorinated solvent or a solvent mixture)
-
Substrate to be coated (e.g., glass slide, textile, metal)
-
Dip-coater, spin-coater, or spray gun
-
Oven
Methodology:
-
Prepare a dilute solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate) in the chosen solvent. The concentration will depend on the application method and desired coating thickness.
-
Thoroughly clean and dry the substrate to ensure good adhesion of the coating.
-
Apply the polymer solution to the substrate using one of the following methods:
-
Dip-coating: Immerse the substrate in the polymer solution for a set period, then withdraw it at a constant speed.
-
Spin-coating: Dispense the polymer solution onto the center of the substrate and spin at a high speed to create a uniform film.
-
Spray-coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.
-
-
Allow the solvent to evaporate from the coated substrate at room temperature.
-
Cure the coating in an oven at a temperature and for a duration appropriate for the substrate and polymer to ensure a durable finish.
Safety and Toxicological Information
Due to its classification as a per- and polyfluoroalkyl substance (PFAS), 1H,1H,2H,2H-Perfluorooctyl Acrylate requires careful handling. It is important to note that specific toxicological data for this exact compound is limited in publicly available literature. The information presented here is based on the Safety Data Sheet (SDS) and general knowledge of related fluorinated compounds and acrylates.
Table 3: GHS Hazard Information for 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Hazard | Description |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H373: May cause damage to organs (liver, teeth) through prolonged or repeated exposure.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P260, P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P314, P332+P313, P337+P313, P362+P364, P391, P403+P233, P405, P501 |
Toxicological Profile Summary
-
Acute Toxicity: Not classified as acutely toxic via oral, dermal, or inhalation routes.[2]
-
Skin and Eye Irritation: Classified as a skin and serious eye irritant.[2] Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation.[2] Work should be conducted in a well-ventilated area or with appropriate respiratory protection.
-
Sensitization: Not classified as a respiratory or skin sensitizer.[2]
-
Germ Cell Mutagenicity and Carcinogenicity: Not classified as a mutagen or carcinogen.[2]
-
Reproductive Toxicity: Not classified for reproductive toxicity.[2]
-
Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure and may cause damage to the liver and teeth through prolonged or repeated exposure.[1][2]
Considerations for Drug Development Professionals:
Given the limited specific toxicological data for 1H,1H,2H,2H-Perfluorooctyl Acrylate, a precautionary approach is warranted, especially in applications related to drug development. The broader class of PFAS compounds has come under scrutiny for their persistence, bioaccumulation, and potential for adverse health effects. While fluorinated polymers can offer unique advantages in drug delivery systems, a thorough risk assessment, including in vitro and in vivo toxicological studies, would be essential for any formulation intended for therapeutic use. Studies on related fluorinated acrylates have shown varying levels of cytotoxicity, often dependent on the specific chemical structure and fluorine content. Therefore, any application in the pharmaceutical or biomedical field would necessitate rigorous biocompatibility and toxicity testing.
Conclusion
1H,1H,2H,2H-Perfluorooctyl Acrylate is a versatile fluorinated monomer with significant potential in materials science, particularly for the creation of functional surfaces with low surface energy. This guide has provided detailed information on its properties, synthesis, polymerization, and applications, along with a summary of the available safety information. For researchers and professionals, especially in the field of drug development, the unique properties of polymers derived from this monomer are of interest. However, the limited specific toxicological data underscores the need for thorough investigation and a cautious approach when considering its use in biological applications.
